molecular formula C20H22N2O3S B11241493 6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11241493
M. Wt: 370.5 g/mol
InChI Key: ZCNZNMISCQFWHE-UHFFFAOYSA-N
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Description

6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common route starts with the preparation of the dibenzo[C,E][1,2]thiazine core, followed by the introduction of the allyl and sec-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the reduction of nitro groups to amines can be achieved using powdered zinc in propionic acid under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Green synthesis methods, which use environmentally friendly reagents and solvents, are increasingly being explored for the production of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Lead dioxide (PbO2), silver oxide (AgO), sulfuryl chloride (SO2Cl2)

    Reducing agents: Powdered zinc (Zn) in propionic acid

    Solvents: Toluene, acetonitrile (MeCN)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with silver oxide in a toluene/acetonitrile mixture can yield stable radicals .

Mechanism of Action

The mechanism by which 6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of allyl and sec-butyl groups, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-butan-2-yl-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C20H22N2O3S/c1-4-12-22-18-11-10-15(20(23)21-14(3)5-2)13-17(18)16-8-6-7-9-19(16)26(22,24)25/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,21,23)

InChI Key

ZCNZNMISCQFWHE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC=C

Origin of Product

United States

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